molecular formula C11H19NO4 B558230 (S)-1-Boc-piperidine-2-carboxylic acid CAS No. 26250-84-0

(S)-1-Boc-piperidine-2-carboxylic acid

Cat. No. B558230
CAS RN: 26250-84-0
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-piperidine-2-carboxylic acid is an important organic compound used in a variety of synthetic and research applications. It is a white crystalline solid with a molecular formula of C7H13NO4 and a molecular weight of 179.19 g/mol. The compound is an important intermediate in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and other bioactive molecules. Additionally, (S)-1-Boc-piperidine-2-carboxylic acid is also used in a variety of biological and biochemical research applications, including in vivo and in vitro studies.

Scientific Research Applications

  • Binge-Eating and Anxiety Treatment : 1-Boc-Piperidine-4-Carboxaldehyde, a derivative of piperidine, demonstrated potential in reducing binge-eating behavior and anxiety in rats. This suggests its therapeutic applications in related human disorders (Guzmán-Rodríguez et al., 2021).

  • Synthesis of Novel Compounds : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involving (S)-piperidine-3-carboxylic acids, were synthesized as novel heterocyclic amino acids, which could serve as chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

  • Study of Dipeptide Conformation : A dipeptide containing pipecolic acid (piperidine-2-carboxylic acid) was studied for its conformation, providing insights into peptide structure and function (Didierjean et al., 2002).

  • Synthesis of Complex Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester, highlighting its role in complex molecular syntheses (Wang Qian-y, 2015).

  • Solvent Effect on Electronic Properties : The effect of polar and non-polar solvents on the electronic property of N-BOC-Piperidine-4-Carboxylic acid was computationally predicted, providing insights into solvent interactions with this compound (Vimala et al., 2021).

  • Pharmaceutical Building Blocks : Piperidines like N-Boc-Piperidines are crucial in pharmaceutical research, serving as building blocks for synthesizing various bioactive molecules (Millet & Baudoin, 2015).

  • Inhibition of Matrix Metalloproteinases : Substituted piperidines were synthesized and tested as inhibitors of matrix metalloproteinases, showing potential in the development of new therapeutics (Pikul et al., 2001).

  • Peptide Synthesis : In organic chemistry, compounds like Boc-piperidine are used in peptide synthesis, demonstrating their utility in producing complex biological molecules (Sasaki & Crich, 2010).

  • Synthesis of Quaternary Stereocenters : N-Boc-2-phenylpiperidine and -pyrrolidine were used in the synthesis of pharmaceutically relevant compounds with quaternary stereocenters, an important aspect of drug design (Sheikh et al., 2012).

  • Catalytic Activity in Chemical Syntheses : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles were used as catalysts in the synthesis of organic compounds, showcasing its role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350922
Record name (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-piperidine-2-carboxylic acid

CAS RN

26250-84-0
Record name (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-piperidine-2-carboxylic acid
Reactant of Route 3
(S)-1-Boc-piperidine-2-carboxylic acid
Reactant of Route 4
(S)-1-Boc-piperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-1-Boc-piperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-1-Boc-piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.